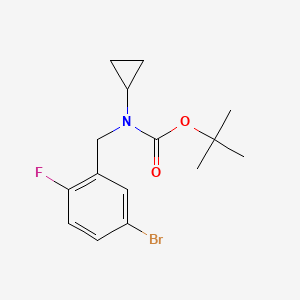![molecular formula C18H25BrClNO3 B1408201 tert-Butyl 7-bromo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxylate hydrochloride CAS No. 1986846-23-4](/img/structure/B1408201.png)
tert-Butyl 7-bromo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxylate hydrochloride
Vue d'ensemble
Description
Tert-Butyl 7-bromo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxylate hydrochloride is a useful research compound. Its molecular formula is C18H25BrClNO3 and its molecular weight is 418.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
A novel series of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides, related to tert-Butyl 7-bromo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxylate hydrochloride, was identified as transient receptor potential melastatin 8 (TRPM8) channel blockers. These compounds were developed through analogue-based rational design, synthesis, and screening, revealing the importance of aryl groups and their substituents on in-vitro potency. The study highlighted the synthesis process and the pharmacokinetic profile of these compounds in rodent models of neuropathic pain (Chaudhari et al., 2013).
Synthetic Routes and Molecular Structure
A study detailed the synthetic route to spiro[indole-3,4′-piperidin]-2-ones, starting from compounds including 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid and 2-bromoaniline, to obtain the spiro[indole-3,4′-piperidin]-2-one system. This research provided insights into the preparation of related compounds and the impact of substituents like the NO2 group on yield and molecular structure (Freund & Mederski, 2000).
X-Ray Studies and Reduction Behavior
X-ray studies revealed the molecular structure of tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate and its derivatives, emphasizing the orientation of side chains and the impact of reduction on the molecular configuration. These findings are significant for understanding the crystal structure and chemical behavior of such compounds (Didierjean et al., 2004).
Development of Piperidine Derivatives
A research focused on the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles. The study elaborated on the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates and their subsequent transformation into cis-isomers of N-Boc piperidine derivatives, providing a pathway to synthesize stereochemically homogeneous N-unsubstituted fused bicyclic systems (Moskalenko & Boev, 2014).
Synthesis of Spiropiperidine Lactam Inhibitors
The synthesis of spiropiperidine lactam-based acetyl-CoA carboxylase inhibitors was reported, highlighting the development of a novel N-2 tert-butyl pyrazolospirolactam core. This study is significant for understanding the synthesis of complex molecules that can act as potent inhibitors in biological systems (Huard et al., 2012).
Propriétés
IUPAC Name |
tert-butyl 7-bromospiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrNO3.ClH/c1-17(2,3)23-16(21)20-10-8-18(9-11-20)7-6-13-4-5-14(19)12-15(13)22-18;/h4-5,12H,6-11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBVUKJWZRXJJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC3=C(O2)C=C(C=C3)Br)CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




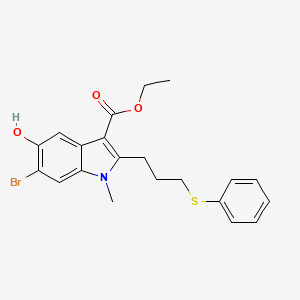
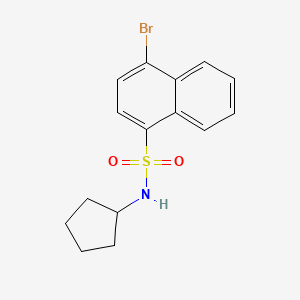
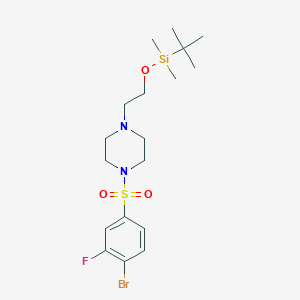


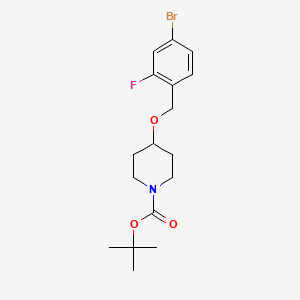
![Ethyl 8-cyano-2-((4-fluorophenylthio)methyl)-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408133.png)
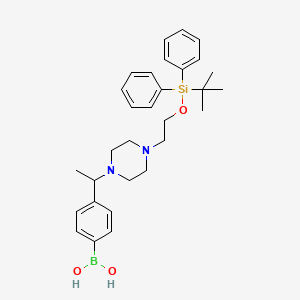
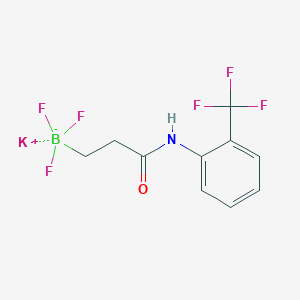
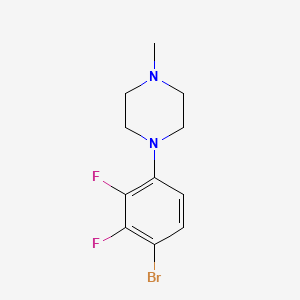
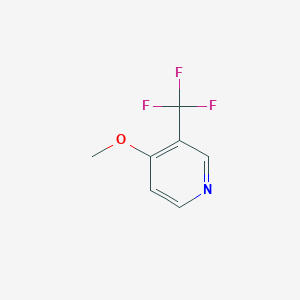
![1-Isopropyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazine](/img/structure/B1408139.png)
